UM171 is a potent small molecule that stimulates the ex vivo expansion of human hematopoietic stem cells/HSC capable of reconstituting human hematopoiesis for at least 6 months in immunocompromised mice. The properties of UM171 make it a potential candidate for hematopoietic stem cell transplantation and gene therapy.
Human pluripotent stem cells (hPSCs) have created alternative platforms for producing blood cells for transfusion, immunotherapies, and transplantation. Advancing blood cell manufacturing from hPSCs and translating hPSC-based technologies to the clinic requires improving the scalability of blood cell production through enhancing hematopoietic differentiation of hPSCs and expanding lineage-committed hematopoietic progenitors (HPs). The pyrimido-indole derivative UM171 has been described as one of the most potent small molecules that stimulates HSC expansion in vitro. UM171 selectively expands EPCR+ cord blood HSCs with sustained short- and long-term repopulation potential, and mobilized peripheral blood HSCs following lentiviral transduction. In addition, UM171 increases production of CD34+CD43+ HPs when added to hPSC differentiation cultures.
The small-molecule UM171 was identified in 2014 for its ability to amplify human-cord-blood-derived stem cells in culture. By 2020, UM171 had entered clinical development with over 60 patients successfully transplanted following a 7-day ex vivo expansion. The UM171-expanded cord blood (CB) grafts consist of two fractions: a CD34+ fraction containing HSPCs expanded for 7 days in the presence of growth factors and the small molecule UM171, and a nonexpanded CD34- fraction containing lymphoid cells to be co-infused with the expanded fraction. By expanding CB stem cells, the UM171 technology allows the use of smaller CB units for transplantation, which would otherwise not have met the minimal cell dose requirements for safe transplantation of single or double unmanipulated CB, thus giving clinicians more donor options to select from for their patient's specific indication and clinical context.
UM171 was shown to rapidly upregulate the expression of EPCR on human HSCs whose robust and multilineage in vivo activity is restricted to EPCR positivity. Using UM171 as a tool compound, it was recently possible to show that human cord blood long-term (LT) HSCs co-express ITGA3 and EPCR, whereas those with more short-term (ST) potential express EPCR but lack ITGA3.
Interestingly, studies also showed that UM171 is involved in the degradation of RCOR1 and LSD1, both of which restrict HSC expansion. Researchers showed that inhibition of LSD1 or ablation of RCOR1 mimics the impact of UM171 on CD34+ cell expansion. These recent data place UM171 upstream to LSD1/RCOR1 and open the possibility that UM171 participates in a poly-ubiquitination machinery that targets these proteins for proteasomal degradation.
References:
Dumont-Lagacé, Maude, Albert Feghaly, Marie-Christine Meunier, Marcie Finney, Wouter Van't Hof, Emeline Masson Frenet, Guy Sauvageau, and Sandra Cohen. "UM171 Expansion of Cord Blood Improves Donor Availability and HLA Matching For All Patients, Including Minorities." Transplantation and Cellular Therapy (2022).